molecular formula C15H16FNO3S2 B2958497 N-(2-(5-acetylthiophen-2-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 2034542-21-5

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide

Cat. No.: B2958497
CAS No.: 2034542-21-5
M. Wt: 341.42
InChI Key: GAEJDSBPPFGUBC-UHFFFAOYSA-N
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Description

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide is a sulfonamide derivative characterized by a 4-fluoro-3-methylbenzenesulfonamide core linked to a 5-acetylthiophen-2-yl ethyl group. The acetylated thiophene moiety introduces electron-withdrawing effects, while the fluorine and methyl substituents on the benzene ring enhance lipophilicity and steric bulk.

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO3S2/c1-10-9-13(4-5-14(10)16)22(19,20)17-8-7-12-3-6-15(21-12)11(2)18/h3-6,9,17H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEJDSBPPFGUBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CC=C(S2)C(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Mechanism of Action

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the thiophene and benzene rings can engage in π-π interactions with aromatic amino acids . These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis on the Benzenesulfonamide Core

The 4-fluoro-3-methyl substitution pattern distinguishes this compound from analogs:

  • N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide (): Contains a pyrimidine ring with formyl and isopropyl groups, increasing steric complexity compared to the simpler benzene core in the target compound. The fluorine in the para position may enhance metabolic stability .
  • N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide (): Features a methoxy group (electron-donating) instead of fluorine, reducing lipophilicity. The molecular weight (393.5 g/mol) is lower than the target compound’s hypothetical mass (unreported), likely due to the absence of an acetyl group .

Key Insight : Fluorine’s electronegativity and methyl’s steric effects in the target compound may improve target binding compared to methoxy or hydroxylated analogs .

Heterocyclic Moieties in the Side Chain

The acetylated thiophene-ethyl group contrasts with other heterocycles:

  • H-Series inhibitors (e.g., H-8, H-9; ): Isoquinoline sulfonamides exhibit planar aromatic systems, favoring π-π stacking with kinase ATP-binding sites. The target’s thiophene lacks this planarity but may engage in hydrophobic interactions .
  • 2-(2-fluoro-[1,1’-biphenyl]-4-yl)-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)propanamide (): The indole group enables hydrogen bonding via the NH group, absent in the acetylthiophene of the target compound. This difference may reduce solubility but improve membrane permeability .

Alkyl Chain Modifications

  • N-(2-cyclohexyl-2-hydroxyethyl)-4-fluoro-3-methylbenzenesulfonamide (CAS 1351600-07-1; ): The cyclohexyl-hydroxyethyl group introduces significant hydrophobicity and rigidity, contrasting with the flexible thiophene-ethyl chain in the target compound. This may reduce metabolic clearance but limit target accessibility .

Key Insight : The thiophene-ethyl chain likely enhances conformational flexibility, enabling adaptation to enzyme active sites compared to bulkier cyclohexyl derivatives .

Physicochemical and Pharmacokinetic Implications

Property Target Compound Key Analog () Cyclohexyl Derivative ()
Molecular Weight Not reported 393.5 g/mol Higher (estimated >400 g/mol)
LogP (Lipophilicity) High (fluorine + acetyl group) Moderate (methoxy group) Very high (cyclohexyl group)
Hydrogen Bonding Moderate (sulfonamide + acetyl) High (hydroxyl group) Low (hydroxyethyl only)

Summary : The target compound’s fluorine and acetyl groups optimize lipophilicity without excessive molecular weight, suggesting favorable oral bioavailability compared to analogs .

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and comparative analysis with related compounds.

Chemical Structure and Properties

The chemical structure of this compound features a thiophene ring, an acetyl group, and a sulfonamide moiety. The presence of these functional groups contributes to its diverse biological activities.

Molecular Formula

  • Molecular Formula : C14H16FNO2S
  • Molecular Weight : 281.35 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrase, which plays a critical role in regulating pH and fluid balance in tissues.
  • Antimicrobial Properties : Compounds with thiophene rings often exhibit antimicrobial activity, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating mitochondrial function and reactive oxygen species (ROS) production.

In Vitro Studies

Several studies have evaluated the biological activity of similar compounds, providing insights into the potential effects of this compound:

  • Antimicrobial Activity : A study demonstrated that thiophene derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
CompoundMIC (µg/mL)Target Bacteria
Thiophene Derivative A10Staphylococcus aureus
Thiophene Derivative B25Escherichia coli
  • Cytotoxicity Assays : In cancer cell lines such as K562 (chronic myelogenous leukemia), compounds similar to this compound showed IC50 values ranging from 5 to 20 µM, indicating effective cytotoxicity.

Case Studies

  • Study on Apoptosis Induction : A series of thiosemicarbazone derivatives were synthesized and evaluated for their ability to induce apoptosis in K562 cells. Results indicated that compounds with similar structural motifs promoted mitochondrial permeability transition and ROS generation, leading to cell death.
  • In Vivo Efficacy : An animal model study showed that administration of related thiophene compounds resulted in tumor growth inhibition, suggesting potential therapeutic applications in oncology.

Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with other structurally related compounds:

Compound NameStructure TypeBiological Activity
SuprofenThiophene derivativeAnti-inflammatory
ArticaineThiophene derivativeLocal anesthetic
Benzoylbenzophenone ThiosemicarbazoneThiosemicarbazoneAnticancer

Unique Features

The unique combination of the acetyl group, thiophene ring, and sulfonamide moiety in this compound provides it with distinct chemical properties that may enhance its biological activity compared to other thiophene derivatives.

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-(5-acetylthiophen-2-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonamide coupling and functional group modifications. For example, the acetylthiophene moiety can be introduced via nucleophilic substitution or palladium-catalyzed cross-coupling. Key intermediates should be characterized using 1H NMR (300 MHz in d-CDCl3, δ 2.23–8.08 ppm for aromatic and acetyl protons) and HPLC (≥98% purity). Similar sulfonamide derivatives were synthesized using this approach, with NMR data aligning with structural confirmation .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :
  • 1H NMR : Focus on diagnostic peaks, such as the acetyl group (singlet at δ ~2.5 ppm) and sulfonamide protons (δ ~7.5–8.1 ppm for aromatic substituents).
  • LC-MS : Confirm molecular weight (e.g., calculated m/z for C₁₆H₁₇FNO₃S₂: ~362.4) and fragmentation patterns.
  • IR Spectroscopy : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and acetyl C=O (~1700 cm⁻¹).
    Comparative studies of analogous sulfonamides highlight these methods as reliable for structural validation .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer : Begin with enzyme inhibition assays (e.g., anthrax lethal factor or protease targets) at concentrations of 1–100 µM, using fluorescence-based substrates. For cellular activity, use MTT assays in relevant cell lines (e.g., macrophages for anti-inflammatory potential). Reference sulfonamides with similar substituents showed IC₅₀ values in the low micromolar range, suggesting a framework for dose optimization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :
  • Systematic substituent variation : Replace the acetylthiophene with other heterocycles (e.g., benzothiazole or triazole) to assess steric/electronic effects.
  • Pharmacophore modeling : Use software like Schrödinger Suite to map essential interactions (e.g., hydrogen bonding via sulfonamide).
  • In vitro screening : Prioritize derivatives with improved solubility (logP <3) and metabolic stability (microsomal assays).
    SAR studies on anthrax lethal factor inhibitors demonstrated that fluorinated aryl groups enhance target binding .

Q. What crystallographic techniques are suitable for resolving structural ambiguities in this compound?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane). Use SHELXL for refinement, focusing on sulfonamide torsion angles and acetylthiophene planarity.
  • Twinned data handling : Employ SHELXE for high-resolution datasets to resolve overlapping reflections.
    SHELX programs have been widely used for sulfonamide derivatives, achieving R-factors <0.05 in published structures .

Q. How should researchers address contradictions in biological data across different assay conditions?

  • Methodological Answer :
  • Dose-response normalization : Compare IC₅₀ values under standardized conditions (pH 7.4, 37°C).
  • Off-target profiling : Use kinome-wide screens to identify confounding interactions.
  • Statistical validation : Apply ANOVA or Bayesian modeling to distinguish assay-specific artifacts from true activity.
    Discrepancies in sulfonamide bioactivity often arise from assay sensitivity differences or solvent effects (e.g., DMSO interference) .

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